molecular formula C13H21NO8 B3183158 Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside CAS No. 715649-25-5

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside

Cat. No.: B3183158
CAS No.: 715649-25-5
M. Wt: 319.31 g/mol
InChI Key: VYDBDCQBZQQWCJ-UHFFFAOYSA-N
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Description

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is a derivative of D-glucopyranose featuring a methyl group at the anomeric carbon (C1), an amino group at C6 (replacing the hydroxyl group), and acetyl protecting groups at positions C2, C3, and C4. Its molecular formula is C₁₃H₂₁NO₈, with a molecular weight of 319.31 g/mol. The acetyl groups enhance lipophilicity, while the amino group at C6 provides a reactive site for further functionalization, such as conjugation with biomolecules or fluorescent tags.

Properties

IUPAC Name

[4,5-diacetyloxy-2-(aminomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBDCQBZQQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673720
Record name Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715649-25-5
Record name Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as acetates for the hydroxyl groups and subsequent deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Biochemical Interaction Studies

Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside has been studied for its interactions with biomolecules such as proteins and nucleic acids. Its structural similarity to naturally occurring sugars suggests potential binding to enzymes or receptors, which can be pivotal in understanding biochemical pathways and therapeutic targets.

Antimicrobial Research

Recent studies have demonstrated the antimicrobial properties of derivatives of methyl α-D-glucopyranoside (MGP), which include methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside. These derivatives exhibited significant antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values ranging from 0.75 µg/mL to 1.50 µg/mL . The structural features of these compounds contribute to their efficacy against various pathogens.

Drug Development

The compound's ability to undergo deacetylation to yield methyl 6-amino-6-deoxy-D-glucopyranoside enhances its reactivity in biological systems, making it a candidate for drug development. Its interactions with specific receptors can be explored further through molecular docking studies, which assess binding affinities and interactions with target proteins.

Comparative Analysis of Related Compounds

The following table highlights the structural comparisons between methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside and related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 6-deoxy-alpha-D-glucopyranosideLacks amino group; contains only hydroxylsSimpler structure; less reactivity
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranosideContains iodine instead of amino groupEnhanced reactivity due to halogen
Methyl 6-amino-6-deoxy-D-glucopyranosideLacks acetyl groups; contains free hydroxylsMore polar; potentially higher solubility

This comparative analysis underscores the distinctive features of methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside that may influence its solubility and biological interactions compared to simpler derivatives.

Case Study 1: Antimicrobial Efficacy

A study synthesized eight derivatives of methyl α-D-glucopyranoside and tested their antimicrobial activity against seven pathogens. The results indicated that most derivatives demonstrated significant antimicrobial efficacy, with one derivative showing an IC50 value of 2602.23 μg/mL against Ehrlich ascites carcinoma (EAC) cells . This highlights the potential of methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside and its derivatives in developing new antimicrobial agents.

Case Study 2: Molecular Docking Analysis

In another investigation, molecular docking studies were conducted on synthesized MGP derivatives against specific protein receptors (4URO and 4XE3). The findings revealed that certain compounds exhibited high binding energies and stable conformations during molecular dynamics simulations over a period of 100 ns. This suggests that methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside could be effective in targeting specific proteins involved in disease mechanisms .

Mechanism of Action

The mechanism of action for Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside involves its interaction with various molecular targets. The amino group at the 6th position allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in medicinal chemistry and drug development .

Comparison with Similar Compounds

Structural Variations and Protecting Groups

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
  • Structure: Acetyl groups at C2, C3, C4, and C6; hydroxyl group at C6 is acetylated instead of replaced by an amino group.
  • Molecular Weight : ~362.3 g/mol .
  • Key Differences: The absence of the C6 amino group limits its utility in amine-specific conjugation reactions. However, the full acetylation makes it a versatile intermediate for deprotection studies or isotopic labeling (e.g., deuterated analogs, as seen in trideuterioacetyl derivatives) .
Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-α-D-glucopyranoside
  • Structure : Azido group (N₃) at C6; benzyl protecting groups at C2, C3, and C4.
  • Molecular Weight : ~477.5 g/mol .
  • Key Differences: The azido group serves as a precursor for the amino group via Staudinger reduction or catalytic hydrogenation. Benzyl groups offer greater stability under acidic/basic conditions compared to acetyl groups, enabling multi-step syntheses without premature deprotection .
1,2,3,4-Tetra-O-acetyl-6-aminobenzoyl-6-deoxy-a-D-glucopyranoside
  • Structure: Aminobenzoyl group (NHBz) at C6; acetyl groups at C1, C2, C3, and C4.
  • Molecular Weight : ~451.4 g/mol .
  • Key Differences: The aromatic benzoyl moiety introduces fluorescence or UV activity, making it useful in tracking metabolic pathways. However, the additional acetyl group at C1 reduces flexibility for further modifications at the anomeric position .
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
  • Structure : Acetamido group (NHCOCH₃) at C2; acetyl groups at C3, C4, and C6.
  • Molecular Weight : ~335.3 g/mol .
  • Key Differences : The acetamido group at C2 mimics N-acetylglucosamine (GlcNAc), a common motif in glycoproteins. This compound is critical for studying O-GlcNAcylation but lacks the reactive primary amine at C6 .

Physicochemical Properties

Property Target Compound Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside Methyl 6-azido-2,3,4-tri-O-benzyl Derivative
Solubility Moderate in polar solvents High in chloroform, acetone Low in water; soluble in DMF, DCM
Stability Hydrolyzes under basic conditions Stable under mild acidic conditions Stable under most conditions except strong acids
Reactivity Amine enables conjugation Inert except at anomeric center Azide allows click chemistry

Biological Activity

Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside (CAS No. 715649-25-5) is a carbohydrate derivative with significant biological activity. This article explores its antimicrobial properties, potential applications in cancer treatment, and other biological effects based on diverse research findings.

  • Molecular Formula : C13H21NO8
  • Molecular Weight : 319.31 g/mol
  • Structure : The compound features an amino group at the 6-position of the glucopyranoside structure, which enhances its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A study evaluated various derivatives against Gram-positive bacteria such as L. monocytogenes, S. aureus, and E. faecalis. The results are summarized in the following table:

CompoundMIC (mM)MBC (mM)
C10EthMeGlu0.50.5
C12EthMeGlu0.030.02
C5EthMeGlu>4>4
C6EthMeGlu>4>4
C8EthMeGlu0.434<0.434

The compounds exhibited significant antimicrobial activity, particularly with longer alkyl chains correlating with lower MIC values, indicating enhanced efficacy against bacterial strains .

Cancer Therapeutics

Methyl 6-amino-6-deoxy-D-pyranoside derivatives have been explored for their potential in cancer treatment. A notable study focused on platinum(II) glycoconjugates derived from this compound, which were designed for glucose transporter-mediated tumor targeting.

Key Findings:

  • Cytotoxicity : The glycoconjugates demonstrated cytotoxic effects comparable to or greater than oxaliplatin across six human cancer cell lines.
  • Mechanism of Action : The cellular uptake of these complexes was significantly influenced by glucose transporter inhibitors, indicating a GLUT-mediated transport mechanism that enhances their therapeutic potential .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound exhibits other notable biological activities:

  • Immunomodulatory Effects : Research indicates that derivatives can modulate immune responses by influencing cytokine secretion profiles in immune cells.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles through pathways that enhance neuronal survival and differentiation .
  • Pharmacokinetics : The compound's solubility and absorption properties make it a candidate for further pharmacological development.

Case Studies

A comprehensive review of carbohydrate-based drugs revealed that methyl 6-amino-6-deoxy derivatives have been incorporated into various therapeutic strategies, showcasing their versatility in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside, and how can purity be ensured?

  • Methodology : A common approach involves reductive amination of precursor azido derivatives. For example, hydrogenation of methyl 6-azido-6-deoxy-α-D-glucopyranoside using Pd/C under H₂ yields the amino derivative, followed by acetylation to protect hydroxyl groups . Purification via column chromatography (e.g., EtOAc/cyclohexane gradients) and freeze-drying ensures high purity (>95%). NMR and ESI-MS are critical for structural validation .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

  • Methodology : Use chiral HPLC or polarimetry ([α]D measurements) to verify enantiomeric purity. For example, the synthesized compound in showed [α]D = +83.0° (DCM), consistent with α-D-configuration. 2D-NMR (e.g., COSY, HMBC) further resolves stereochemical ambiguities in glycosidic linkages .

Q. What analytical techniques are recommended for characterizing this compound’s stability?

  • Methodology : Accelerated stability studies under varying pH, temperature, and humidity. Techniques include:

  • HPLC-UV/RI for degradation product analysis.
  • TGA/DSC to assess thermal stability .
  • LC-MS to detect hydrolysis or oxidation byproducts (e.g., deacetylated or dimerized forms) .

Advanced Research Questions

Q. How can this compound serve as a substrate for glycosidase enzyme inhibition studies?

  • Methodology : The 6-amino-6-deoxy modification mimics transition-state intermediates in glycosidase catalysis. Kinetic assays (e.g., fluorometric or colorimetric) using 4-nitrophenyl glycoside analogs (see ) can quantify inhibition constants (Ki). Competitive inhibition patterns are analyzed via Lineweaver-Burk plots .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Case Study : Discrepancies in antimicrobial activity may arise from variable acetylation patterns. Systematic SAR studies comparing triacetate vs. monoacetate derivatives are recommended. Use standardized assays (e.g., MIC against E. coli ATCC 25922) and control for solvent effects (e.g., DMSO ≤1% v/v) .

Q. How is this compound applied in metabolic labeling or glycoengineering?

  • Methodology : The 6-amino group enables conjugation with fluorescent probes (e.g., FITC) or bioorthogonal tags (e.g., azides for click chemistry). In glycoengineering, it serves as a non-natural substrate for glycosyltransferases to synthesize modified glycoconjugates .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Key Issues : Low yields during reductive amination (e.g., Pd/C catalyst poisoning). Solutions include:

  • Switching to heterogeneous catalysts (e.g., PtO₂) for improved turnover.
  • Optimizing reaction solvent (e.g., MeOH vs. THF) to enhance solubility .

Key Limitations and Future Directions

  • Limitations : Limited solubility in aqueous buffers restricts in vivo applications. Solutions include PEGylation or formulation with cyclodextrins .
  • Future Research : Explore cryo-EM for structural analysis of enzyme-inhibitor complexes . Develop chiral stationary phases for scalable enantiomer separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside

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